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molecular formula C10H9ClO4 B8778017 4-(4-Chlorophenyl)-4-oxo-2-hydroxybutanoic acid CAS No. 81008-08-4

4-(4-Chlorophenyl)-4-oxo-2-hydroxybutanoic acid

Cat. No. B8778017
M. Wt: 228.63 g/mol
InChI Key: BUNUMHDTNKWXKR-UHFFFAOYSA-N
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Patent
US07601674B2

Procedure details

A mixture of glyoxylic acid monohydrate (4.6 g, 50 mmol) and 4-chloroacetophenone (15.4 g, 0.1 mol) are heated at +95° C. under reduced pressure (50 mbar) for 3 hours. During this time, water is continually removed. After cooling, the reaction mixture is taken up in aqueous sodium carbonate solution and extracted with diethyl ether. The aqueous layer is acidified with 15% hydrochloric acid and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and evaporated, the residue is crystallized from ethyl acetate/hexane to obtain 4-(4-chloro-phenyl)-2-hydroxy-4-oxo-butyric acid.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[C:2]([OH:6])(=[O:5])[CH:3]=[O:4].[CH3:7][C:8]([C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1)=[O:9]>>[Cl:16][C:13]1[CH:14]=[CH:15][C:10]([C:8](=[O:9])[CH2:7][CH:3]([OH:4])[C:2]([OH:6])=[O:5])=[CH:11][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
15.4 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated at +95° C. under reduced pressure (50 mbar) for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
During this time, water is continually removed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CC(C(=O)O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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